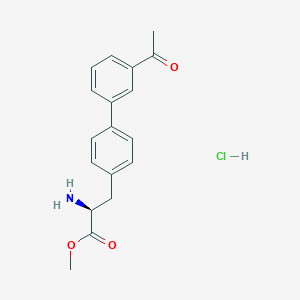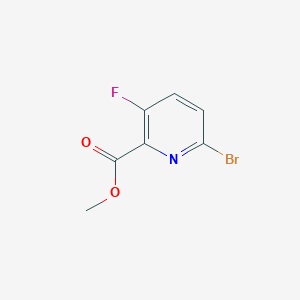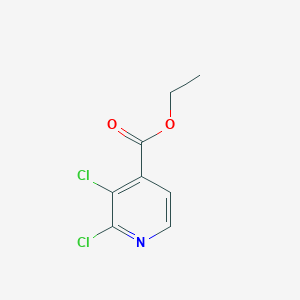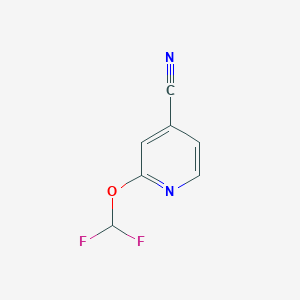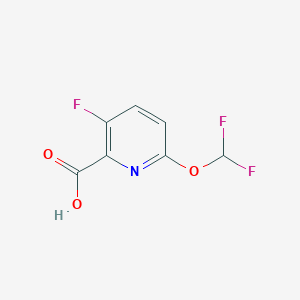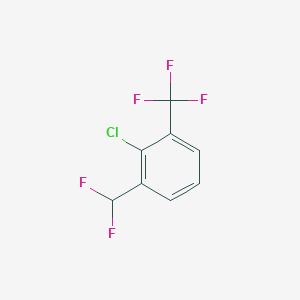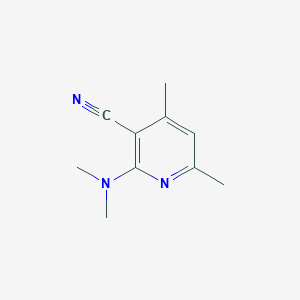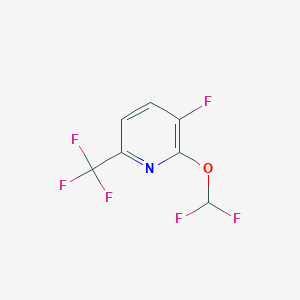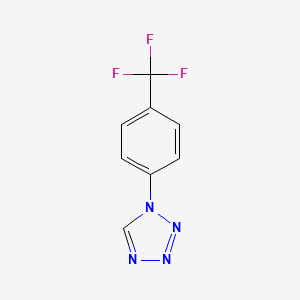![molecular formula C13H7ClF3NO2 B1391586 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 950994-20-4](/img/structure/B1391586.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Descripción general
Descripción
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound featuring a benzaldehyde moiety linked to a pyridine ring substituted with chlorine and trifluoromethyl groups
Aplicaciones Científicas De Investigación
Genotoxicity of Benzaldehyde Derivatives
A study by Deepa Pv et al. (2012) explored the genotoxic effects of benzaldehyde, a structurally similar compound to 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, using the Drosophila melanogaster model. The study revealed that benzaldehyde induced genotoxic and mutagenic effects in Drosophila melanogaster, leading to phenotypic mutations at the molecular level as evident from changes in protein profiles. This study underscores the importance of understanding the genetic impact of chemical compounds in biological systems (Deepa Pv et al., 2012).
Drug Development and Therapeutic Applications
Peripheral Benzodiazepine Receptor (PBR) Study
Fookes et al. (2008) synthesized and evaluated the biological properties of fluoroethoxy and fluoropropoxy substituted compounds, examining their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The study highlighted the potential of these compounds in the imaging of PBR expression in neurodegenerative disorders, indicating the relevance of chemical derivatives in the development of diagnostic and therapeutic agents for neurological conditions (Fookes et al., 2008).
Neuropharmacological Research
Neuroleptic Activity of Benzamides
Research by Iwanami et al. (1981) focused on the synthesis and evaluation of benzamides for their neuroleptic activity, indicating the potential of chemically modified compounds in the treatment of psychiatric disorders. This study underscores the significance of chemical derivatives in the development of neuropharmacological agents (Iwanami et al., 1981).
Mecanismo De Acción
- The trifluoromethylpyridine (TFMP) moiety in the compound likely plays a crucial role in its biological activity. TFMP derivatives are known for their unique physicochemical properties, which stem from the combination of the fluorine atom and the pyridine ring .
- Fluopicolide, a structurally similar compound, affects spectrin-like proteins in the cytoskeleton of oomycetes . It’s possible that our compound shares a similar mechanism.
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This binding interaction can lead to changes in gene expression, as the inhibition of these enzymes can affect the metabolic pathways they regulate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound can modulate the activity of these enzymes, leading to changes in the metabolism of other substances and impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through chlorination and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with 3-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.
Medicine:
Pharmaceuticals: Investigated for potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Agrochemicals: Explored as a precursor in the synthesis of herbicides and pesticides due to its structural similarity to known active compounds.
Comparación Con Compuestos Similares
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is unique due to its combination of a reactive aldehyde group and a pyridine ring with electron-withdrawing substituents. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-2-8(4-10)7-19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWGSVJVHNZPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179978 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950994-20-4 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950994-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


